molecular formula C18H31N5O2 B5536487 9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5536487
M. Wt: 349.5 g/mol
InChI Key: LNXNTEXQCLIPJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones involves multiple steps, including the preparation of spirocyclic compounds through Michael addition reactions and other efficient synthetic routes. These processes allow for the introduction of various functional groups, demonstrating the synthetic flexibility of this compound class (Clark et al., 1983). Additionally, methodologies such as cascade cyclization and catalyst-free synthesis have been developed to create nitrogen-containing spiro heterocycles efficiently (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives within this chemical class often features a spirocyclic framework, characterized by non-planar rings and various substituents that influence the compound's physical and chemical properties. Crystal structure analyses reveal details such as chair conformations and one-dimensional chain structures formed through hydrogen bonding interactions, highlighting the complex three-dimensional architecture of these molecules (Yuan et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds include a variety of functionalization reactions, spirocyclization, and polymerization processes. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to tailor its physical and chemical properties for specific applications. The ability to undergo reactions such as Michael addition and condensation polymerization underscores the chemical reactivity and versatility of the spirocyclic framework (Bailey & Endo, 1976).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. Studies on crystal structure and thermodynamic properties provide insights into the stability, phase behavior, and intermolecular interactions of these molecules, which are essential for understanding their behavior in biological systems and in synthetic applications (Zeng et al., 2021).

Scientific Research Applications

Antihypertensive Properties

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has shown potential antihypertensive properties in spontaneously hypertensive rats. The study revealed that certain substitutions on the spirolactam ring could influence the compounds' activity, indicating a direction for developing new antihypertensive agents through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthesis and Crystal Packing

Another study demonstrated an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction. This synthesis approach highlights the structural versatility and potential for further exploration in pharmaceutical chemistry and materials science (Aggarwal et al., 2014).

Dopamine Receptor Selectivity

Investigations into derivatives of diazaspiro[5.5]undecane compounds have also focused on their affinity and selectivity towards dopamine D3 receptors, offering insights into designing drugs with reduced promiscuity across aminergic G-protein-coupled receptors. This research underscores the therapeutic potential of these compounds in treating disorders associated with dopamine dysregulation (Reilly et al., 2019).

Photophysical and Solvatochromic Analysis

The photophysical behavior and solvatochromic properties of diazaspiro[5.5]undecane derivatives have been studied, revealing their potential applications in the development of materials with specific optical properties. Such materials could be useful in various fields, including sensor technology and molecular electronics (Aggarwal & Khurana, 2015).

CCR8 Antagonists for Respiratory Diseases

Diazaspiro[5.5]undecane derivatives have been explored as CCR8 antagonists, potentially useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma and chronic obstructive pulmonary disease. This application points to the therapeutic relevance of these compounds in immunology and inflammation (Norman, 2007).

properties

IUPAC Name

9-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-15-19-16(21(2)20-15)13-22-10-7-18(8-11-22)6-5-17(24)23(14-18)9-4-12-25-3/h4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNTEXQCLIPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CN2CCC3(CCC(=O)N(C3)CCCOC)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

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